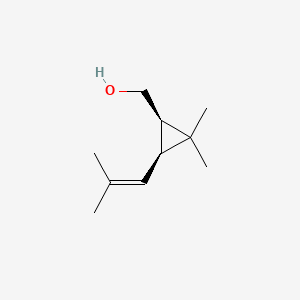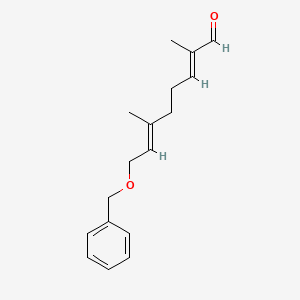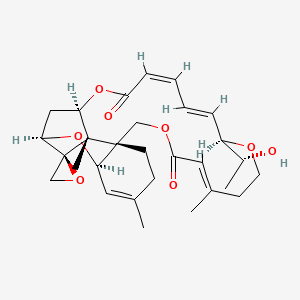
cis-Chrysanthemol
Overview
Description
cis-Chrysanthemol: is a naturally occurring monoterpenoid alcohol with the molecular formula C₁₀H₁₈O . It is a stereoisomer of chrysanthemol and is found in the essential oils of various plants, particularly those in the Chrysanthemum genus . This compound is known for its pleasant floral aroma and is used in the fragrance industry. Additionally, it plays a significant role in the biosynthesis of pyrethrins, which are natural insecticides.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Chrysanthemol can be synthesized through several methods. One common approach involves the hydrolysis of chrysanthemyl diphosphate, which is catalyzed by specific enzymes . Another method includes the reduction of chrysanthemic acid derivatives under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of essential oils from Chrysanthemum flowers. The extraction process typically involves steam distillation followed by purification using techniques such as gas chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-Chrysanthemol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysanthemic acid.
Reduction: Reduction reactions can convert chrysanthemic acid derivatives back to this compound.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Chrysanthemic acid.
Reduction: this compound.
Substitution: Various halogenated derivatives
Scientific Research Applications
cis-Chrysanthemol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Chrysanthemol is primarily related to its role in the biosynthesis of pyrethrins. It is converted to chrysanthemic acid, which then forms pyrethrins through a series of enzymatic reactions . Pyrethrins exert their insecticidal effects by targeting the nervous system of insects, leading to paralysis and death .
Comparison with Similar Compounds
trans-Chrysanthemol: Another stereoisomer of chrysanthemol with similar properties but different spatial arrangement.
Chrysanthemic Acid: An oxidized form of chrysanthemol used in the synthesis of pyrethrins.
Chrysanthemyl Diphosphate: A precursor in the biosynthesis of chrysanthemol and pyrethrins.
Uniqueness: cis-Chrysanthemol is unique due to its specific stereochemistry, which influences its reactivity and role in biosynthetic pathways. Its ability to serve as a precursor for natural insecticides like pyrethrins sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18383-59-0, 78780-10-6 | |
| Record name | Chrysanthemol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemol, (1R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078780106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSANTHEMOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZX8L555LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMOL, (1R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2NKN25QX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)




